molecular formula C21H13N3O B14653348 2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one CAS No. 51278-49-0

2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one

Cat. No.: B14653348
CAS No.: 51278-49-0
M. Wt: 323.3 g/mol
InChI Key: QLEVXQJGTLJUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one typically involves the reaction of quinoline derivatives with acenaphthenequinone. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction. For instance, a common method involves the use of a palladium catalyst in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts is also emphasized to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce hydrazine derivatives .

Scientific Research Applications

2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Quinolin-2-one
  • Acenaphthenequinone
  • Quinoline N-oxide

Comparison

Compared to similar compounds, 2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one exhibits unique properties due to the presence of both quinoline and acenaphthenequinone moieties. This dual structure allows for a broader range of chemical reactions and potential applications. Additionally, its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.

Properties

CAS No.

51278-49-0

Molecular Formula

C21H13N3O

Molecular Weight

323.3 g/mol

IUPAC Name

2-(quinolin-2-ylhydrazinylidene)acenaphthylen-1-one

InChI

InChI=1S/C21H13N3O/c25-21-16-9-4-7-14-6-3-8-15(19(14)16)20(21)24-23-18-12-11-13-5-1-2-10-17(13)22-18/h1-12H,(H,22,23)

InChI Key

QLEVXQJGTLJUQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NN=C3C4=CC=CC5=C4C(=CC=C5)C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.